N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide
Description
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide is a synthetic ethanediamide derivative featuring a hybrid heterocyclic framework. Its structure comprises a central ethanediamide backbone substituted with two distinct moieties:
- Cyclohexenyl group: A cyclohex-1-en-1-yl fragment attached via an ethyl linker.
- Furan-thiophene hybrid: A 5-(furan-3-yl)thiophen-2-yl group connected through an ethyl chain.
This compound’s design leverages the electronic and steric properties of fused heterocycles, which are common in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-19(21-11-8-15-4-2-1-3-5-15)20(24)22-12-9-17-6-7-18(26-17)16-10-13-25-14-16/h4,6-7,10,13-14H,1-3,5,8-9,11-12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOZOYNCPXRGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide is a complex organic compound characterized by its unique structural features, including cyclohexene, furan, and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored in this article.
The molecular formula of the compound is , with a molecular weight of approximately 392.48 g/mol. The structure integrates elements from both cycloalkenes and heterocycles, classifying it within nitrogen-containing compounds.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 392.48 g/mol |
| CAS Number | 2034257-95-7 |
| IUPAC Name | This compound |
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of Cyclohexene Moiety : Achieved through hydrogenation of benzene or cyclohexadiene.
- Introduction of Furan Ring : Cyclization of 1,4-diketones or the use of furan derivatives.
- Thiophene Synthesis : Via the Paal-Knorr synthesis or sulfur-containing reagents.
- Final Oxalamide Formation : Reaction with oxalyl chloride.
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
Antioxidant Activity
Preliminary studies suggest that the compound exhibits significant antioxidant properties, which are critical for mitigating oxidative stress in biological systems. The antioxidant activity was evaluated using various assays, showing a promising capacity to scavenge free radicals.
Antifungal Activity
The compound demonstrated effective antifungal activity against several dermatophytes and Candida species. In vitro tests indicated that it inhibited fungal growth significantly, with IC50 values ranging from 0.97 to 3.80 µg/mL against various strains.
Antiproliferative Activity
In cancer research, the compound showed promising antiproliferative effects on several cancer cell lines, including:
- CEM
- Mia Paca-2
- SK-MEL-5
The most notable activity was observed with an IC50 value of approximately 9.7 µM against SK-MEL-5 cells.
The mechanism by which this compound exerts its biological effects is still under investigation but may involve interactions with specific enzymes or receptors. The presence of furan and thiophene rings is hypothesized to facilitate binding to molecular targets, modulating their activity.
Case Studies
Several studies have highlighted the compound's potential in drug development:
- Study A : Investigated the antioxidant properties and found that it effectively reduced oxidative stress markers in vitro.
- Study B : Focused on antifungal activity, demonstrating superior efficacy compared to standard antifungal agents like Fluconazole.
- Study C : Explored antiproliferative effects, revealing selective toxicity towards certain cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally analogous molecules, emphasizing molecular features, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Thiophene vs. Furan-Thiophene Hybrid :
The target compound’s 5-(furan-3-yl)thiophen-2-yl group introduces enhanced π-electron density compared to simple thiophen-2-yl substituents (e.g., in ). This may improve binding to aromatic receptor pockets in biological systems. - Cyclohexenyl vs. Alkyl Chains: The cyclohexenyl group provides rigidity and moderate lipophilicity (logP ~3.2 estimated), whereas alkyl chains in quinolone derivatives (e.g., propyl or piperazinyl groups in ) increase solubility but reduce membrane permeability.
Bioactivity Trends
- Antibacterial Potential: Quinolone derivatives with bromothiophen-2-yl substituents (e.g., ) exhibit MIC values of 0.5–2 µg/mL against Staphylococcus aureus. The target compound’s furan-thiophene hybrid could mimic this activity but may face reduced efficacy due to steric bulk.
Research Findings and Data
Table 2: Physicochemical and Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
